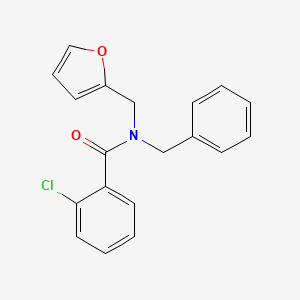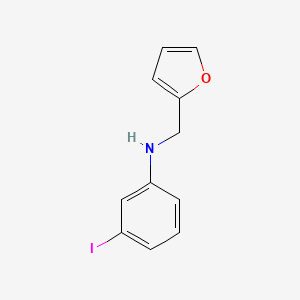
2-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is a heterocyclic compound that contains a five-membered oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring, which includes nitrogen and oxygen atoms, contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide typically involves the reaction of aniline with chloroacetyl chloride in the presence of a base, followed by cyclization with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran (THF) and may require refluxing or cooling to specific temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, altering the oxidation state of the nitrogen and oxygen atoms.
Cyclization Reactions: The compound can form additional rings through intramolecular reactions
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve specific temperatures and solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the electronic structure of the oxadiazole ring .
Applications De Recherche Scientifique
2-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-infective agent due to its ability to inhibit bacterial and viral growth.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a building block for high-energy materials.
Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloro group can also participate in electrophilic interactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-N-phenylacetamide: Similar structure but lacks the oxadiazole ring, resulting in different chemical properties and applications.
N-(2,6-dimethylphenyl)chloroacetamide: Contains a substituted phenyl ring, leading to variations in reactivity and biological activity.
Uniqueness
The presence of the 1,2,5-oxadiazole ring in 2-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide distinguishes it from other chloroacetamide derivatives. This ring system imparts unique electronic properties and potential for diverse applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C10H8ClN3O2 |
|---|---|
Poids moléculaire |
237.64 g/mol |
Nom IUPAC |
2-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C10H8ClN3O2/c11-6-8(15)12-10-9(13-16-14-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,14,15) |
Clé InChI |
ROZUWQWIEGEMDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NON=C2NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-acetyl-N-[(2H-1,3-benzodioxol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B12127738.png)
![2-(5-{[4-(Methoxycarbonyl)phenyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-y l)acetic acid](/img/structure/B12127743.png)
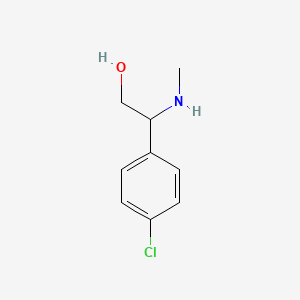
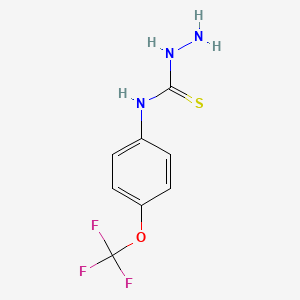

![(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12127755.png)

![4-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12127763.png)
![3-[3-(2-Chlorophenothiazin-10-yl)-3-oxopropyl]-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12127770.png)
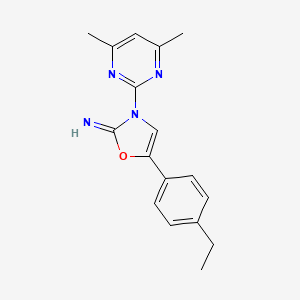
![N'-[(2,4-dichlorophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B12127785.png)

